Cas no 124596-86-7 (4H-1-Benzopyran-4-one,5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-(3-methyl-2-buten-1-yl)-)

4H-1-Benzopyran-4-one,5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-(3-methyl-2-buten-1-yl)- structure
124596-86-7 structure
Productnaam:4H-1-Benzopyran-4-one,5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-(3-methyl-2-buten-1-yl)-
CAS-nummer:124596-86-7
MF:C21H20O6
MW:368.379906654358
CID:165457
PubChem ID:5317479

4H-1-Benzopyran-4-one,5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-(3-methyl-2-buten-1-yl)- Chemische en fysische eigenschappen

Naam en identificatie

    • 4H-1-Benzopyran-4-one,5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-(3-methyl-2-buten-1-yl)-
    • 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one
    • 5,7-Dihydroxy-3-(3-hydroxy-4-methoxy-phenyl)-6-(3-methyl-but-2-enyl)-1-benzopyran-4-one
    • 5,7-Dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
    • LMPK12050262
    • 124596-86-7
    • 3L57FWA9B5
    • 5,7-Dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one
    • Gancaonin B
    • 5,7,3'-Trihydroxy-4'-methoxy-6-prenylisoflavone
    • 3-(4-Methoxy-3-oxidanyl-phenyl)-6-(3-methylbut-2-enyl)-5,7-(bix(oxidanyl)chromen--4one
    • 5,7-dihydroxy-3-(3-hydroxy-4-methoxy-phenyl)-6-(3-methylbut-2-enyl)chromen-4-one
    • CHEBI:175730
    • 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-(3-methyl-2-buten-1-yl)-
    • SCHEMBL1170939
    • DTXSID60154437
    • 3',5,7-Trihydroxy-4'-methoxy-6-prenylisoflavone
    • Inchi: InChI=1S/C21H20O6/c1-11(2)4-6-13-15(22)9-18-19(20(13)24)21(25)14(10-27-18)12-5-7-17(26-3)16(23)8-12/h4-5,7-10,22-24H,6H2,1-3H3
    • InChI-sleutel: YQEPOQVRUDADPH-UHFFFAOYSA-N
    • LACHT: C/C(=C/CC1C(O)=CC2=C(C(C(C3=CC=C(OC)C(O)=C3)=CO2)=O)C=1O)/C

Berekende eigenschappen

  • Exacte massa: 368.126
  • Monoisotopische massa: 368.125988
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 27
  • Aantal draaibare bindingen: 4
  • Complexiteit: 608
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 96.2
  • XLogP3: 4.6

Experimentele eigenschappen

  • Dichtheid: 1.342
  • Kookpunt: 609.7°Cat760mmHg
  • Vlampunt: 217.6°C
  • Brekindex: 1.648
  • PSA: 96.22

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